Deoxycholyltyrosine
Overview
Description
Deoxycholyltyrosine is a conjugate of the bile acid deoxycholic acid and the amino acid tyrosine. This compound is formed by the conjugation of deoxycholic acid at the C24 acyl site with tyrosine. Bile acids, including deoxycholic acid, play a crucial role in regulating various physiological systems such as fat digestion, cholesterol metabolism, vitamin absorption, liver function, and enterohepatic circulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxycholyltyrosine can be synthesized through a series of chemical reactions involving the conjugation of deoxycholic acid with tyrosine. The synthesis typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with the amino group of tyrosine. This process can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Deoxycholyltyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in deoxycholic acid can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in deoxycholic acid can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Deoxycholyltyrosine has several scientific research applications, including:
Chemistry: Used as a model compound to study bile acid conjugation and its effects on chemical reactivity.
Biology: Investigated for its role in regulating physiological processes such as fat digestion and cholesterol metabolism.
Medicine: Explored for its potential antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1).
Industry: Utilized in the development of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
Deoxycholyltyrosine exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR). By acting as an agonist for FXR, this compound can modulate the expression of genes involved in bile acid synthesis and metabolism. This regulation can lead to reduced expression of bile acid synthesis genes, thereby influencing various physiological processes .
Comparison with Similar Compounds
Deoxycholyltyrosine can be compared with other tyrosine-conjugated bile salt derivatives, such as:
- Di-iodo-deoxycholyltyrosine (DIDCT)
- Di-iodo-chenothis compound (DICDCT)
- Di-iodo-cholylglycyltyrosine (DICGT)
Uniqueness: this compound is unique due to its specific conjugation of deoxycholic acid with tyrosine, which imparts distinct chemical and biological properties. Among the similar compounds, this compound has shown the highest anti-HIV-1 virucidal potency, suggesting its potential as a potent antiviral agent .
Properties
IUPAC Name |
(2S)-2-[[(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49NO6/c1-19(4-13-30(38)34-28(31(39)40)16-20-5-8-22(35)9-6-20)25-11-12-26-24-10-7-21-17-23(36)14-15-32(21,2)27(24)18-29(37)33(25,26)3/h5-6,8-9,19,21,23-29,35-37H,4,7,10-18H2,1-3H3,(H,34,38)(H,39,40)/t19-,21-,23-,24?,25-,26?,27?,28+,29+,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABZNAJLBCRTJM-LGNREMODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C2CCC3C2(C(CC4C3CCC5C4(CCC(C5)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)[C@H]2CCC3[C@@]2([C@H](CC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908456 | |
Record name | N-(3,12,24-Trihydroxycholan-24-ylidene)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103528-66-1 | |
Record name | Deoxycholyltyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,12,24-Trihydroxycholan-24-ylidene)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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